VcMMAD
Overview
Description
VcMMAD, also known as Valine-Citrulline-Monomethyl Auristatin D, is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This compound combines the ADC linker Valine-Citrulline with the potent tubulin inhibitor Monomethyl Auristatin D. This compound leverages the targeting capability of ADCs to deliver the cytotoxic agent Monomethyl Auristatin D specifically to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VcMMAD involves the conjugation of the Valine-Citrulline linker to Monomethyl Auristatin D. The process typically includes the following steps:
Activation of the Linker: The Valine-Citrulline linker is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation: The activated linker is then conjugated to Monomethyl Auristatin D through a nucleophilic substitution reaction, forming a stable amide bond.
Purification: The resulting this compound conjugate is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
VcMMAD undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond between the Valine-Citrulline linker and Monomethyl Auristatin D can be hydrolyzed under acidic or basic conditions.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different conjugates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free Valine-Citrulline linker and Monomethyl Auristatin D.
Reduction: Reduced linker and Monomethyl Auristatin D.
Substitution: Various conjugates depending on the nucleophile used.
Scientific Research Applications
VcMMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral component of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, enhancing therapeutic efficacy while minimizing side effects.
Industry: Used in the production of ADCs for clinical and commercial applications.
Mechanism of Action
VcMMAD exerts its effects through the following mechanism:
Targeting: The Valine-Citrulline linker directs the conjugate to cancer cells by binding to specific antigens on the cell surface.
Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.
Release: Inside the cell, the linker is cleaved, releasing Monomethyl Auristatin D.
Action: Monomethyl Auristatin D inhibits tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
VcMMAD is unique compared to other similar compounds due to its specific combination of the Valine-Citrulline linker and Monomethyl Auristatin D. Similar compounds include:
Valine-Citrulline-Monomethyl Auristatin E (VcMMAE): Another ADC linker-drug conjugate with a similar mechanism of action but different cytotoxic agent.
Valine-Citrulline-PAB-Monomethyl Auristatin E (VcPABMMAE): A variant with an additional para-aminobenzoic acid (PAB) spacer in the linker.
Valine-Citrulline-PAB-Monomethyl Auristatin F (VcPABMMAF): Similar to VcPABMMAE but with Monomethyl Auristatin F as the cytotoxic agent.
This compound stands out due to its specific linker-drug combination, which offers a unique balance of stability and efficacy in targeted cancer therapy .
Properties
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBICHHPFYWKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104N12O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1369.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.